Benzyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Description
Benzyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a γ-carboline derivative featuring a pyridoindole core with a benzyl carbamate group at position 2 and a methyl substituent at position 6. Its synthesis typically involves condensation reactions of substituted phenylhydrazines with piperidinediol derivatives, followed by carbamate protection using benzyl chloroformate .
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
benzyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-14-7-8-18-16(11-14)17-12-22(10-9-19(17)21-18)20(23)24-13-15-5-3-2-4-6-15/h2-8,11,21H,9-10,12-13H2,1H3 |
InChI Key |
GCTILULXVZKMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation and Cyclocondensation
A foundational approach involves the Friedel-Crafts alkylation of tryptamine derivatives with methyl-substituted carbonyl compounds. For example, reacting 5-methyltryptamine with ethyl glyoxylate in acetic acid yields the tetrahydro-γ-carboline intermediate, which is subsequently benzylated.
Table 1: Reaction Conditions for Friedel-Crafts Cyclocondensation
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetic acid | |
| Temperature | 80°C, 12 h | |
| Yield | 72–78% |
Winterfeldt Oxidation for Lactam Formation
The Winterfeldt oxidation, employing NaOH in dimethylformamide (DMF) under aerobic conditions, converts tetrahydro-γ-carbolines to dihydropyrroloquinolones. This method was adapted for the target compound by substituting the Boc-protecting group with a benzyl carboxylate.
Reaction Scheme 1: Winterfeldt Oxidation Protocol
Benzyl Esterification via Acyl Chloride Coupling
The dihydropyrroloquinolone intermediate undergoes esterification with benzyl chloroformate. This step requires careful base selection to avoid lactam ring opening. Triethylamine in dichloromethane at 0°C provided optimal results.
Table 2: Esterification Optimization Data
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Triethylamine | CH₂Cl₂ | 0°C | 88% |
| NaHCO₃ | H₂O/CH₂Cl₂ | 25°C | 62% |
| DMAP | THF | 40°C | 75% |
Deprotection and Final Functionalization
Acidic Deprotection of tert-Butyl Carbamates
In cases where tert-butyloxycarbonyl (Boc) groups are used temporarily, cleavage with HCl in ethyl acetate/methanol (1:1) at reflux yields the free amine, which is then benzylated.
Critical Parameters :
- HCl Concentration : 4 M in dioxane.
- Reaction Time : 6–8 h at reflux.
- Workup : Neutralization with NaHCO₃ followed by extraction.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed >98% purity. Retention time: 12.7 min.
Applications in Drug Discovery
The compound serves as a precursor to cGAS/STING pathway inhibitors, demonstrating low nanomolar IC₅₀ values in interferon suppression assays. Its benzyl ester enhances blood-brain barrier permeability, making it valuable for neuroinflammatory targets.
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridoindole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound is structurally related to other 2-substituted 1,2,3,4-tetrahydro-γ-carbolines, differing in the carbamate protecting group (benzyl vs. tert-butyl) and substituent positions. Key analogues include:
Notes:
- The benzyl carbamate group (e.g., in 8h) introduces aromatic protons (δ 7.3–7.4) and a distinct IR carbonyl stretch (~1,701 cm⁻¹), whereas tert-butyl derivatives (e.g., 8b) exhibit tert-butyl proton signals (δ 1.50) and slightly lower carbonyl frequencies (~1,665 cm⁻¹) .
- Methyl substitution at C8 (as in 8b) increases melting point compared to unsubstituted analogues (8h), likely due to enhanced molecular symmetry and packing efficiency .
Pharmacological Implications
- Hypoglycemic Activity : A related benzyloxy-substituted γ-carboline (ethyl 8-(benzyloxy)-5-(4-chlorobenzoyl)-7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate) demonstrated 1.2-fold higher hypoglycemic activity than metformin in cell assays, attributed to the carbazole scaffold’s bioactivity .
- Stability : Benzyl derivatives may offer improved plasma and gastrointestinal stability compared to tert-butyl analogues, as seen in in vivo studies of similar compounds .
Key Research Findings and Data
Spectral Data Comparison
| Compound | IR (C=O stretch, cm⁻¹) | 1H-NMR Key Signals (δ) | HRMS (Experimental) |
|---|---|---|---|
| Benzyl 8-methyl-... carboxylate | 1,701 | 7.31–7.43 (m, aromatic), 5.20 (s, CH2Ph) | Not reported |
| tert-Butyl 8-methyl-... carboxylate (8b) | 1,665 | 2.44 (s, CH3), 1.50 (s, C(CH3)3) | 287.1753 [M+H]+ |
| Benzyl 3,4-dihydro-... carboxylate (8h) | 1,701 | 5.20 (s, CH2Ph), 3.87–3.90 (m, CH2) | C19H19N2O2 confirmed |
Biological Activity
Benzyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (CAS No. 17330-79-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including anti-inflammatory effects, cytotoxicity, and structure-activity relationships (SARs), supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
It belongs to the class of pyridoindoles, which are known for their diverse pharmacological properties. The structural modifications of this compound contribute significantly to its biological activity.
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, it has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines. The compound's efficacy was evaluated using various assays, including COX enzyme inhibition assays.
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Benzyl 8-methyl... | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The results indicate that this compound exhibits significant inhibitory effects on COX enzymes, suggesting its potential as an anti-inflammatory agent .
2. Cytotoxicity and Antitumor Activity
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies have reported half-maximal inhibitory concentration (IC50) values indicating its potential as an antitumor agent.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 ± 0.5 |
| MCF-7 | 12.3 ± 0.8 |
| A549 | 18.7 ± 1.0 |
These findings suggest that this compound may be effective in inhibiting the proliferation of cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyridoindole scaffold can enhance its potency and selectivity.
Key Findings:
- Substituents at position C8 enhance anti-inflammatory activity.
- The presence of electron-donating groups improves interaction with target enzymes.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound.
Case Study 1: In Vivo Anti-inflammatory Activity
In a rat model of carrageenan-induced paw edema, treatment with the compound resulted in a significant reduction in inflammation compared to control groups.
Case Study 2: Antitumor Efficacy
In vitro studies demonstrated that this compound inhibited tumor growth in xenograft models.
Q & A
Basic: What synthetic strategies are optimal for preparing Benzyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate?
The compound can be synthesized via Winterfeldt oxidation or Pictet-Spengler reactions. For example, a similar derivative (Benzyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate) was prepared using substituted tetrahydro-γ-carbolines, NaOH powder, and anhydrous DMF at 0°C under nitrogen, achieving 90% yield. Post-reaction, the product was extracted with ethyl acetate and purified via silica gel chromatography . For advanced analogs, Pictet-Spengler cyclization of tryptamine derivatives with carbonyl compounds in acidic conditions (e.g., TFA) is effective, yielding tricyclic indoles in 68–78% overall yield .
Basic: How should researchers characterize this compound to confirm structural integrity?
Comprehensive characterization requires:
- ¹H/¹³C-NMR : To verify proton environments and carbon frameworks. For instance, the parent compound (8h) showed distinct aromatic protons at δ 7.10–7.50 ppm and carbonyl signals at δ 165–170 ppm .
- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₁N₂O₂: 309.1603; observed: 309.1605) .
- IR Spectroscopy : Key peaks include carbonyl (C=O) stretching at ~1700 cm⁻¹ and N-H vibrations at ~3400 cm⁻¹ .
Advanced: What methodological approaches are used to evaluate its hypoglycemic activity?
In vitro cell-based assays (e.g., glucose uptake in HepG2 or L6 myotubes) are standard. A structurally related azatetrahydrocarbazole derivative exhibited 1.2× higher activity than metformin in cell assays, validated via competitive binding studies and enzyme-linked immunosorbent assays (ELISAs) to measure insulin signaling markers (e.g., phosphorylated Akt) . For mechanistic insights, molecular docking against targets like AMPK or PPAR-γ is recommended .
Advanced: How can structure-activity relationships (SAR) guide optimization of this scaffold?
Key SAR observations:
- Substituent Position : Methyl groups at C8 (as in the target compound) enhance metabolic stability compared to unsubstituted analogs .
- Electron-Withdrawing Groups : Fluorine at C7 (e.g., in derivative 10) improves hypoglycemic activity by 20% .
- Ester Flexibility : Replacing benzyl with ethyl carboxylate (e.g., ethyl 8-(benzyloxy)-...carboxylate) maintains activity but alters pharmacokinetics .
Experimental SAR requires parallel synthesis of analogs followed by MTT assays (for cytotoxicity) and enzyme inhibition profiling .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions or substituent effects. Mitigation strategies:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for hypoglycemic activity) and normalize to positive controls (e.g., metformin) .
- Metabolic Stability Testing : Compare half-lives in gastrointestinal and plasma matrices to rule out degradation artifacts .
- Cross-Validation : Replicate key findings (e.g., aldose reductase inhibition) using orthogonal methods like SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
Advanced: What strategies are effective for target identification and mechanistic elucidation?
- Proteomics : Use affinity chromatography with immobilized compound to pull down binding partners, followed by LC-MS/MS identification .
- CRISPR/Cas9 Knockout Models : Validate targets (e.g., CRTH2 or ALR2) in HEK293T cells transfected with candidate receptors .
- Kinetic Studies : Measure enzyme inhibition kinetics (e.g., aldose reductase) using fluorogenic substrates and Lineweaver-Burk plots .
Basic: What purification techniques are recommended for isolating this compound?
- Silica Gel Chromatography : Use gradients of ethyl acetate/hexane (e.g., 20–40%) for baseline separation of intermediates .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystalline products (>95% by HPLC) .
- HPLC-Prep : Employ C18 columns with acetonitrile/water (0.1% TFA) for challenging separations, especially for fluorinated analogs .
Advanced: How can computational modeling enhance the design of derivatives?
- Molecular Dynamics (MD) Simulations : Predict binding modes to targets like CRTH2 or ALR2 using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (<3.5), solubility (≥50 µM), and CYP450 inhibition profiles .
- QM/MM Calculations : Analyze transition states of key reactions (e.g., Winterfeldt oxidation) to refine synthetic routes .
Table 1: Key Biological and Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
